molecular formula C22H19N5O3S B2756683 N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide CAS No. 1207049-05-5

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide

Cat. No.: B2756683
CAS No.: 1207049-05-5
M. Wt: 433.49
InChI Key: YBFFNMARDCVSHG-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide is a synthetic organic compound with a molecular formula of C 22 H 19 N 5 O 3 S and a molecular weight of 433.5 g/mol . It is supplied for research purposes and is not intended for diagnostic or therapeutic use. This compound features a distinct molecular architecture incorporating both 1,3,4-oxadiazole and thiazole heterocyclic rings, linked by acetamide groups. Heterocyclic compounds like 1,3,4-oxadiazoles are significant in medicinal chemistry due to their broad biological activity profiles and ability to participate in various intermolecular interactions, such as acting as hydrogen bond acceptors or donors . These properties make such structures versatile scaffolds in pharmaceutical research, often investigated for their potential to interact with enzymes and biological targets . Researchers exploring the structure-activity relationships of heterocyclic compounds may find this complex molecule particularly valuable. The structural features of this compound are consistent with those found in molecules studied for their potential biological activities. For instance, 1,3,4-oxadiazole derivatives have been extensively researched for various applications, with scientific literature reporting their role as key scaffolds in the development of novel therapeutic agents . Similarly, acetamide derivatives are frequently explored in chemical biology and drug discovery efforts .

Properties

IUPAC Name

N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c28-18(23-13-20-26-21(27-30-20)16-9-5-2-6-10-16)12-17-14-31-22(24-17)25-19(29)11-15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFFNMARDCVSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity associated with this compound, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H19N5O3S
Molecular Weight 433.5 g/mol
CAS Number 1207049-05-5

The structural complexity of this compound includes a thiazole ring, an oxadiazole moiety, and phenyl groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole core structure exhibit notable antimicrobial properties. Specifically, derivatives have shown enhanced activity against various bacterial strains:

  • Gram-positive Bacteria : Compounds similar to N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide demonstrated superior efficacy against gram-positive species such as Bacillus cereus and Bacillus thuringiensis .
  • Mechanism of Action : The presence of the oxadiazole group is believed to enhance lipophilicity, facilitating membrane penetration and increasing bioavailability at the target site .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 0.47 to 1.4 µM for related oxadiazole derivatives .
  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. Compounds targeting TS have shown promising results in disrupting cancer cell proliferation .

Study 1: Antimicrobial Efficacy

A study conducted on synthesized oxadiazole derivatives revealed that those with a thiazole component exhibited enhanced antibacterial activity compared to their counterparts without . The study utilized disc diffusion methods to evaluate the antimicrobial potency against various pathogens.

Study 2: Cytotoxicity Profile

In another investigation focusing on the cytotoxicity of N-(4-(2-oxo...) derivatives, researchers found that these compounds induced apoptosis in cancer cells by activating caspase pathways . The study highlighted the dual role of these compounds in both antimicrobial and anticancer applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide have demonstrated significant cytotoxic effects against various cancer cell lines.

In one study, derivatives exhibited percent growth inhibition (PGI) rates ranging from 51% to 86% against different cancer models such as SNB-19 and OVCAR-8 . This suggests that the compound may possess similar anticancer properties due to its structural similarities.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been investigated. Molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, which is significant for reducing inflammation . This property could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Research into related compounds has shown promising results in antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds containing oxadiazole rings have been synthesized and tested for their antibiotic effects, indicating a broader spectrum of biological activity that may extend to N-(4-(2-oxo...) .

Synthesis and Derivative Studies

The synthesis of N-(4-(2-oxo... involves multi-step chemical reactions utilizing readily available reagents. The process typically includes the formation of oxadiazole derivatives followed by amination and acylation steps to yield the final product.

Table 1: Synthesis Pathway Overview

StepReaction TypeReagents UsedOutcome
1FormationPhenylhydrazine + Carbonyl CompoundOxadiazole Intermediate
2AminationThiazole Derivative + AmineAmino Compound
3AcylationAcetic AnhydrideFinal Product

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison with Compounds

Feature Target Compound Analogues
Central Heterocycle Thiazole Thiazole
Secondary Heterocycle 1,2,4-Oxadiazole 1,3,4-Oxadiazole
Linker Acetamide + aminoethyl Sulfanylpropanamide
Phenyl Substitution 2-phenyl (acetamide), 3-phenyl (oxadiazole) Variable (un/substituted phenyl)
Functional Analogues from Phenoxymethybenzoimidazole-Triazole-Thiazole Hybrids

highlights N-(2-aryl-1,3-thiazol-5-yl)acetamide derivatives (e.g., compounds 9a–9e ), which share the thiazole-acetamide backbone but incorporate triazole and benzimidazole moieties. Key distinctions include:

  • Heterocyclic Diversity : The target compound lacks triazole/benzimidazole rings but retains the oxadiazole-thiazole synergy.
  • Substituent Effects : ’s compounds vary aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole, which modulate solubility and bioactivity. In contrast, the target compound’s phenyl groups are fixed at positions 2 (acetamide) and 3 (oxadiazole) .

Table 2: Bioactivity-Relevant Comparison with Compounds

Property Target Compound Analogues (e.g., 9c)
Heterocyclic System Thiazole + 1,2,4-oxadiazole Thiazole + triazole + benzimidazole
Aryl Substituents Fixed phenyl groups Variable (e.g., 4-Br, 4-F, 4-OCH3)
Docking Affinity* Not reported High (e.g., 9c shows strong binding pose)
Synthetic Complexity Moderate (4-step synthesis) High (multi-step with click chemistry)

Q & A

Q. How does this compound compare to structurally related analogs?

  • Comparative Analysis :
  • Anticancer potency : Thieno[2,3-d]pyrimidine analogs show 10-fold lower activity, highlighting the thiazole-oxadiazole synergy .
  • Toxicity : Acetamide derivatives exhibit lower hepatotoxicity than sulfonamide counterparts in murine models .

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